Tetrakis(diethylamino)hafnium - 19824-55-6

Tetrakis(diethylamino)hafnium

Catalog Number: EVT-309954
CAS Number: 19824-55-6
Molecular Formula: C16H40HfN4
Molecular Weight: 467.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrakis(diethylamino)hafnium is a hafnium-based organometallic compound widely used as a precursor in various thin-film deposition techniques, particularly Atomic Layer Deposition (ALD) [, , , , , , , , , , , , , , , , , ]. This compound plays a crucial role in developing advanced semiconductor devices, high-k dielectrics, and other nanomaterials due to its ability to form high-quality, conformal, and ultrathin hafnium oxide (HfO2) films [, , , , , , , , , , , , , , , , , ].

Synthesis Analysis

While specific synthesis methods are not extensively detailed in the provided papers, Tetrakis(diethylamino)hafnium is generally synthesized through the reaction of hafnium tetrachloride (HfCl4) with lithium diethylamide (LiNEt2) in an appropriate solvent []. The reaction conditions, such as temperature, solvent, and stoichiometry, significantly impact the yield and purity of the synthesized compound.

Molecular Structure Analysis

Tetrakis(diethylamino)hafnium possesses a tetrahedral molecular geometry with the central hafnium atom bonded to four diethylamido (NEt2) ligands []. The diethylamido ligands, characterized by two ethyl groups attached to a nitrogen atom, contribute to the compound's volatility, making it suitable for gas-phase deposition techniques like ALD [, , , , , , , , , , , , , , , , , ].

Chemical Reactions Analysis

Tetrakis(diethylamino)hafnium readily undergoes hydrolysis reactions with water (H2O) to produce hafnium oxide (HfO2) and diethylamine [, , , , , , , , , , , , , , , , , ]. This reaction forms the basis of its use in ALD, where alternating pulses of the hafnium precursor and water vapor result in the controlled layer-by-layer growth of HfO2 films [, , , , , , , , , , , , , , , , , ]. It can also react with other oxygen sources, such as ozone (O3), for HfO2 deposition []. Furthermore, Tetrakis(diethylamino)hafnium can react with silicon precursors, like bis(diethylamino)silane, to form hafnium silicate (HfSiO) films [].

Applications
  • High-k Dielectrics in Microelectronics: Tetrakis(diethylamino)hafnium is primarily used in ALD to deposit HfO2 and Hf-based high-k dielectric films for use in metal-oxide-semiconductor field-effect transistors (MOSFETs) [, , , , , , , ]. These high-k materials enable the continued miniaturization of transistors while reducing leakage currents, crucial for next-generation integrated circuits.
  • Gate Dielectrics for Ge and GaAs Devices: Its application extends to depositing HfO2 on germanium (Ge) and gallium arsenide (GaAs) substrates, exploring alternative channel materials for high-performance CMOS devices [, , ].
  • Hafnium Silicate Films: Used for depositing hafnium silicate (HfSiO) films, providing tunable dielectric properties compared to pure HfO2 [, ].
  • Yttrium-Doped HfO2: Used in fabricating yttrium-doped HfO2 films, enhancing the thermal stability and dielectric properties of HfO2 for high-temperature applications [, ].

Tris(diethylamino)aluminium (TDEAA)

    Compound Description: Tris(diethylamino)aluminium (TDEAA) is an organometallic compound used as a precursor in atomic layer deposition (ALD) for the formation of aluminum oxide (Al2O3) thin films [, ].

    Relevance: TDEAA is structurally similar to Tetrakis(diethylamino)hafnium, sharing the diethylamino ligands. Both compounds are utilized as precursors in ALD processes, highlighting their shared applicability in thin-film deposition. While Tetrakis(diethylamino)hafnium is used for hafnium oxide (HfO2) films, TDEAA is employed for aluminum oxide (Al2O3) films, indicating a difference in their elemental composition and resulting film properties [, ].

Tetrakis(diethylamino)titanium (TDEAT)

    Compound Description: Tetrakis(diethylamino)titanium (TDEAT) is an organometallic compound employed as a precursor in atomic layer deposition (ALD) for the deposition of titanium oxide (TiO2) thin films [, , , ].

    Relevance: Tetrakis(diethylamino)titanium shares a nearly identical structure with Tetrakis(diethylamino)hafnium, with the only difference being the central metal atom (titanium instead of hafnium). This structural similarity makes it suitable for creating mixed-metal oxide films like HfxTi1-xO2 through ALD [, , , ].

Tris(ethylcyclopentadienyl)yttrium

    Compound Description: Tris(ethylcyclopentadienyl)yttrium is an organometallic precursor used in atomic layer deposition (ALD) for depositing yttrium oxide (Y2O3) thin films [, ].

    Relevance: While structurally different from Tetrakis(diethylamino)hafnium, Tris(ethylcyclopentadienyl)yttrium serves a comparable role as an ALD precursor, highlighting its use in depositing metal oxide films. The research shows that the ALD temperature windows for these two precursors overlap, allowing for the creation of composite Y2O3-doped HfO2 films by combining these precursors in the ALD process [, ].

Hafnium Chloride (HfCl4)

    Compound Description: Hafnium chloride (HfCl4) is a traditional halide precursor commonly used in the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films [, ].

Silicon tetrachloride (SiCl4)

    Compound Description: Silicon tetrachloride (SiCl4) is a widely used halide precursor in atomic layer deposition (ALD) processes, primarily for depositing silicon nitride (Si3N4) thin films [].

    Relevance: Although structurally different from Tetrakis(diethylamino)hafnium, Silicon tetrachloride plays a complementary role in ALD by enabling the deposition of silicon nitride films, which can be integrated with HfO2 layers in device fabrication. The differing chemical compositions and deposition properties of these precursors highlight the diverse range of materials accessible through ALD techniques [].

Bis(diethylamino)silane

    Compound Description: Bis(diethylamino)silane is a liquid-phase silicon precursor employed in the atomic layer deposition (ALD) of hafnium silicate (HfSiOx) films at low temperatures [].

    Relevance: Bis(diethylamino)silane's relevance to Tetrakis(diethylamino)hafnium stems from their combined use in ALD to create hafnium silicate films. The overlapping ALD temperature windows of Bis(diethylamino)silane with ozone and Tetrakis(diethylamino)hafnium with ozone allow for the controlled deposition of HfSiOx films with varying compositions, achieved by adjusting the ALD pulse sequencing of these precursors [].

Tetrakis(pyrrolidinyl) silicon (TPS)

    Compound Description: Tetrakis(pyrrolidinyl) silicon (TPS) is a silicon precursor used in conjunction with Tetrakis(diethylamino)hafnium (TDEAH) for depositing hafnium oxide and hafnium silicate films [].

    Relevance: The use of TPS with TDEAH allows for the controlled incorporation of silicon into hafnium oxide films, resulting in hafnium silicate films with varying silicon content. This control is achieved by adjusting the relative concentrations of TPS and TDEAH in the process gas during deposition. Higher TPS concentrations lead to increased silicon incorporation and influence the film's crystallinity [].

Trisilylamine (TSA)

    Compound Description: Trisilylamine (TSA) is a highly volatile and carbon-free silicon precursor used for depositing hafnium silicon oxynitride (HfSiON) films through low-pressure chemical vapor deposition (LPCVD) [].

    Relevance: TSA's relevance to Tetrakis(diethylamino)hafnium (TDEAH) lies in their combined use for depositing HfSiON films. TSA provides a carbon-free source of silicon, enabling the direct deposition of HfSiON films without needing post-treatment processes for nitrogen incorporation. The combination of TSA and TDEAH allows for a wide range of tunable film compositions and high growth rates [].

Properties

CAS Number

19824-55-6

Product Name

Tetrakis(diethylamido)hafnium(IV)

IUPAC Name

diethylazanide;hafnium(4+)

Molecular Formula

C16H40HfN4

Molecular Weight

467.0 g/mol

InChI

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

InChI Key

VBCSQFQVDXIOJL-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

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